molecular formula C21H19ClN6O2 B2378825 N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide CAS No. 1251680-99-5

N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide

Cat. No. B2378825
CAS RN: 1251680-99-5
M. Wt: 422.87
InChI Key: JSHABMXFDIYYMP-UHFFFAOYSA-N
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Description

N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds like N4-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide are synthesized using thiosemicarbazide derivatives, leading to the formation of imidazole and oxadiazole rings. These compounds have been assessed for their antimicrobial activity. (Elmagd et al., 2017)

Antioxidant Properties

  • Similar compounds exhibit antioxidant activities. For instance, 1,2,4-oxadiazole derivatives have been tested for their antioxidant activity and shown potent effects. (Tumosienė et al., 2019)

Nucleoside Analogs

  • The synthesis of nucleoside analogs, such as 3-Aminoimidazo[4,5-c]pyrazole nucleosides, involves the use of 1,2,4-oxadiazole and imidazole rings. These compounds are significant in studying biological systems and drug development. (Chien et al., 2005)

Insecticidal Activities

  • Oxadiazole derivatives, including those similar to the compound , have shown effective insecticidal activities against certain pests. This demonstrates their potential in agricultural applications. (Li et al., 2013)

Corrosion Inhibition

  • Compounds with 1,2,4-oxadiazole rings, similar to the specified compound, are investigated for their corrosion inhibition properties, particularly in industrial applications. (Ammal et al., 2018)

Cytotoxicity in Cancer Research

  • Research into the cytotoxicity of metal complexes with N-heterocyclic carbenes containing 1,2,4-oxadiazole substituents has been significant for cancer research, demonstrating their potential in targeting tumor cells. (Maftei, 2018)

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-13(2)19-26-21(30-27-19)15-6-7-23-18(9-15)28-11-17(25-12-28)20(29)24-10-14-4-3-5-16(22)8-14/h3-9,11-13H,10H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHABMXFDIYYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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